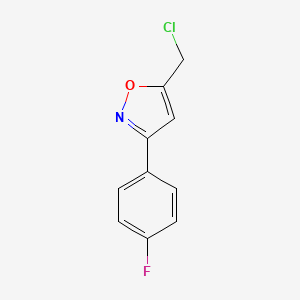

5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole

Description

5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole is a halogenated isoxazole derivative characterized by a chloromethyl group at position 5 and a 4-fluorophenyl substituent at position 3 of the isoxazole ring. Its molecular formula is C₁₀H₇ClFNO, with a molecular weight of 227.62 g/mol (calculated from ). This compound is synthesized via a multi-step process involving the formation of substituted benzaldoximes, cyclization with dichloromethane and N-chlorosuccinimide (NCS), and subsequent chlorination . Isoxazole derivatives are pharmacologically significant, exhibiting antimicrobial, antifungal, and enzyme-inhibitory activities .

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHBQCTXZLVNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257403 | |

| Record name | 5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934107-68-3 | |

| Record name | 5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934107-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrile Oxide Preparation

Nitrile oxides are generated in situ from hydroxamoyl chlorides under basic conditions. For this compound, 4-fluorophenylhydroxamoyl chloride is synthesized by treating 4-fluorobenzaldehyde with hydroxylamine hydrochloride, followed by chlorination using N-chlorosuccinimide (NCS) in dichloromethane.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize decomposition)

-

Solvent: Dichloromethane

-

Base: Triethylamine (1.2 equivalents)

-

Yield: 75–85%

Cycloaddition with Propargyl Chloride

The nitrile oxide reacts with propargyl chloride in a regioselective [3+2] cycloaddition to form the isoxazole ring. The chloromethyl group is introduced directly at the 5-position via the alkyne substrate.

Optimization Parameters:

-

Catalyst: None (thermal conditions)

-

Temperature: 80–100°C

-

Solvent: Toluene

-

Reaction Time: 6–8 hours

-

Yield: 60–70%

Mechanistic Insight:

The reaction proceeds via a concerted mechanism, with the nitrile oxide’s oxygen acting as the nucleophile. The electron-withdrawing 4-fluorophenyl group directs regioselectivity, favoring substitution at the 3-position.

Post-Functionalization of Preformed Isoxazole

An alternative approach involves synthesizing 3-(4-fluorophenyl)isoxazole-5-methanol first, followed by chlorination of the hydroxymethyl group.

Hydroxymethyl Intermediate Synthesis

The intermediate is prepared via cyclocondensation of ethyl 4-fluorophenylglyoxylate with hydroxylamine hydrochloride, followed by reduction using sodium borohydride.

Reaction Conditions:

-

Cyclocondensation: Ethanol reflux (78°C, 4 hours)

-

Reduction: 0°C in tetrahydrofuran (THF)

-

Yield: 50–55%

Chlorination with Thionyl Chloride

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂).

Optimization Parameters:

-

Solvent: Dry dichloromethane

-

Catalyst: Dimethylformamide (DMF, 0.1 equivalents)

-

Temperature: 25°C (room temperature)

-

Reaction Time: 2 hours

-

Yield: 85–90%

Side Reactions:

Over-chlorination is avoided by controlling SOCl₂ stoichiometry (1.1 equivalents). Excess reagent leads to di- or trichlorinated byproducts.

Industrial-Scale Production Using Triphosgene

A patent-pending method utilizes bis(trichloromethyl) carbonate (triphosgene) for efficient chloromethylation. This one-pot synthesis combines cyclization and chlorination steps.

Reaction Protocol

-

Cyclization: 4-fluorophenylacetonitrile and propargyl alcohol react in the presence of triphosgene.

-

Chlorination: Triphosgene introduces the chloromethyl group in situ.

Industrial Parameters:

-

Molar Ratio: 1:0.34–0.5 (substrate:triphosgene)

-

Catalyst: Zinc chloride (0.001–0.1 equivalents)

-

Solvent: Chlorobenzene (5–15 times substrate mass)

-

Temperature: 100–120°C

-

Reaction Time: 3–4 hours

-

Yield: 78–82%

Advantages:

-

Reduced waste (no aqueous workup required)

-

Scalable to multi-kilogram batches

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile oxide + alkyne | 60–70 | 95–98 | Moderate |

| Post-Functionalization | Hydroxymethyl chlorination | 85–90 | 97–99 | High |

| Triphosgene Protocol | One-pot cyclization | 78–82 | 96–98 | Industrial |

Critical Observations:

-

The post-functionalization method offers the highest yield but requires intermediate isolation.

-

The triphosgene protocol balances efficiency and scalability, making it suitable for bulk production.

Reaction Optimization Strategies

Solvent Effects

Catalytic Enhancements

Temperature Control

-

Cycloaddition requires >80°C for complete conversion.

-

Chlorination at >100°C risks decomposition, necessitating precise thermal management.

Challenges and Mitigation

Regioselectivity Issues

The 4-fluorophenyl group’s electron-withdrawing nature favors 3-substitution, but competing 5-substitution can occur. Low-temperature cycloaddition (60°C) minimizes this by slowing kinetic pathways.

Byproduct Formation

-

Di-chlorinated byproducts : Controlled via stoichiometric limits (e.g., 1.1 eq SOCl₂).

-

Oxygen-scavenging additives (e.g., hydroquinone) prevent radical side reactions during chlorination.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation: Oxidized forms such as carboxylic acids or ketones.

Reduction: Reduced forms such as alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound serves as a building block for synthesizing pharmaceutical agents targeting neurological disorders. Its structural features allow for modifications that enhance therapeutic efficacy.

- Anticancer Activity : Several studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and cervical cancer (HeLa). For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

-

Organic Synthesis

- Intermediate in Synthesis : It acts as an intermediate in the synthesis of more complex heterocyclic compounds. The chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

- Reactivity Studies : The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are crucial for developing new derivatives with tailored properties.

-

Biological Studies

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes or receptors. Its mechanism of action involves binding to active sites, thereby modulating biological pathways.

- Research on Biological Pathways : It serves as a probe in studies aimed at understanding complex biological processes, including signal transduction pathways.

Anticancer Properties

A notable study evaluated the anticancer effects of fluorophenyl-isoxazole derivatives, including 5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Drug Development | Building block for neurological drugs |

| Anticancer Activity | IC50 ~ 15 µM against MCF-7 cells | |

| Organic Synthesis | Intermediate for complex compounds | Facilitates nucleophilic substitutions |

| Biological Studies | Enzyme Inhibition | Modulates biological pathways |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, halogen types, or additional functional groups. Selected examples include:

Structural Insights :

- Halogen Position : Substitution at position 3 (4-fluorophenyl) vs. position 5 (2-fluorophenyl) alters electronic properties and steric effects .

- Functional Groups : Replacement of chloromethyl (-CH₂Cl) with hydroxyl (-CH₂OH) reduces electrophilicity, impacting reactivity .

Physicochemical Properties

Antimicrobial Activity :

- The target compound shows MIC values of 12.5–25 µg/mL against E. coli and S. aureus, comparable to ciprofloxacin .

- 5-(Chloromethyl)-3-(4-nitrophenyl)isoxazole exhibits enhanced activity (MIC = 6.25 µg/mL) due to electron-withdrawing nitro groups .

Enzyme Inhibition :

Key Trend : Fluorophenyl derivatives at position 3 show weaker enzyme inhibition than chlorophenyl analogues, likely due to reduced electronegativity .

Biological Activity

5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole (CAS No. 934107-68-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound features a chloromethyl group and a fluorophenyl moiety attached to an isoxazole ring. This unique structure contributes to its chemical stability and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various isoxazole derivatives, compounds similar to this one demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to established antibiotics, suggesting potential for therapeutic use in treating bacterial infections .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 2-10 |

| Control (Norfloxacin) | Antibacterial | 2 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis, with some derivatives showing enhanced potency compared to standard treatments like doxorubicin .

| Cell Line | Compound Concentration (µM) | Effect |

|---|---|---|

| HepG2 | 10 | 50% inhibition of growth |

| HeLa | 20 | Induction of apoptosis |

| MCF-7 | 15 | G2-M phase arrest |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Cycle Modulation : It has been shown to induce cell cycle arrest at the G2-M phase, leading to increased apoptosis in cancer cells.

- Receptor Binding : The chloromethyl and fluorophenyl groups enhance the compound's ability to bind to hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor interactions .

Case Studies

- Antimicrobial Efficacy : In a comparative study, various isoxazole derivatives were tested against multiple bacterial strains. The results indicated that those with structural similarities to this compound exhibited strong antibacterial activity, particularly against resistant strains .

- Cancer Cell Studies : A series of experiments demonstrated that treatment with this compound led to a significant reduction in cell viability across several cancer types, with mechanisms involving both direct cytotoxicity and modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(chloromethyl)-3-(4-fluorophenyl)isoxazole, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via cyclization of substituted benzaldoximes using N-chlorosuccinimide (NCS) in dichloromethane (DCM) with triethylamine as a base. Key steps include:

- Oxime formation from substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde) and hydroxylamine under basic conditions .

- Cyclization and chlorination using NCS to introduce the chloromethyl group, yielding ~52–65% after recrystallization .

- Yield Optimization : Ultrasound radiation reduces reaction time (4–5 hours to minutes) and improves yields (up to 80–90%) by enhancing reagent mixing and energy transfer .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FTIR : Confirm functional groups via C-Cl stretching (692 cm⁻¹) and aromatic C=C/N-O stretches (1490–1598 cm⁻¹) .

- ¹H-NMR : Peaks at δ 4.78 (d, 2H, CH₂Cl) and δ 7.24–7.67 (m, aromatic protons) verify substituent positions .

- Mass Spectrometry : ESI-MS shows [M⁺] at m/z 223.040, matching the molecular formula C₁₀H₇ClFNO .

- Elemental Analysis : Validate purity (e.g., Cl% ≈ 17.03% experimental vs. 17.07% theoretical) .

Advanced Research Questions

Q. How does the position of substituents on the isoxazole ring influence inhibitory activity against glutathione-dependent enzymes?

- Methodological Answer :

- Enzyme Assays : Test derivatives against human erythrocyte-derived glutathione reductase (GR) and glutathione S-transferase (GST).

- Key Findings :

| Derivative | Enzyme | IC₅₀ (μM) | Inhibition Type |

|---|---|---|---|

| 3-(4-Chlorophenyl)isoxazole | GR | 0.059 | Uncompetitive |

| 3-(4-Fluorophenyl)isoxazole | GR | 0.112 | Mixed |

| 5-(4-Fluorophenyl)isoxazole | GST | 0.099 | Competitive |

- Structural Insight : Chlorine at the 3-position (vs. 5-position) enhances GR inhibition twofold due to steric and electronic compatibility with the enzyme active site .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity and binding affinity .

- Molecular Docking : Simulate interactions with enzyme targets (e.g., GST or GR) using software like AutoDock Vina.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Cl···H bonds) in crystal structures to guide synthetic modifications .

Q. How can researchers resolve contradictions in biological activity data for structurally similar isoxazole derivatives?

- Methodological Answer :

- Case Study : 3-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.059 μM for GR) vs. 5-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.118 μM) .

- Resolution Steps :

Validate assay conditions (pH, temperature, substrate concentration).

Perform X-ray crystallography or cryo-EM to compare enzyme-inhibitor binding modes.

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies enhance the therapeutic potential of this compound in targeted drug delivery?

- Methodological Answer :

- Ante-Drug Design : Modify the chloromethyl group to a prodrug (e.g., ester) hydrolyzed in vivo for site-specific activation, minimizing systemic toxicity .

- Conjugation : Link to monoclonal antibodies or nanoparticles for selective delivery to inflamed tissues (e.g., inflammatory bowel disease targets) .

Notes

- Structural Specificity : Use full chemical names (e.g., this compound) without abbreviations.

- Methodological Focus : Emphasized experimental design, data reconciliation, and mechanistic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.